molecular formula C7H7N5O3 B3357535 7-羧甲基鸟嘌呤 CAS No. 73891-84-6

7-羧甲基鸟嘌呤

货号 B3357535
CAS 编号: 73891-84-6
分子量: 209.16 g/mol
InChI 键: DUXOREVYDYHYSJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

7-Carboxymethylguanine (7-CMGua) is a DNA adduct that could potentially be formed upon the metabolism of certain carcinogenic nitrosamines . It has been identified in DNA from pancreatic acinar cells exposed to Azaserine .


Synthesis Analysis

Studies were undertaken to determine the identity of an azaserine:DNA adduct. The most probable adduct, 7-carboxymethylguanine, was synthesized . A novel solid organic electrolyte (G7Li), a compound reminiscent of ion channels, was derived from regioisomeric N7-guanine-carboxylate conjugate and Li-ions .


Molecular Structure Analysis

The 7-Carboxymethylguanine molecule contains a total of 23 bonds. There are 16 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 3 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aliphatic), 1 guanidine derivative, and 1 primary amine (aliphatic) .


Chemical Reactions Analysis

7-Carboxymethylguanine (7-CMGua) and 7-(2’-carboxyethyl)guanine (7-CEGua) are DNA adducts that potentially could be formed upon the metabolism of the carcinogenic nitrosamines N-nitrososarcosine (NSAR) and 3-(methylnitrosamino)propionic acid (MNPA), respectively . Metabolic activation of NSAR by methyl hydroxylation would produce a DNA carboxymethylating agent while similar metabolism of MNPA would produce a carboxyethylating agent, each of which would be expected to react at the 7 position of guanine to give 7-carboxymethylguanine (7-CMG) and 7-carboxyethylguanine (7-CEG), respectively .


Physical And Chemical Properties Analysis

The 7-Carboxymethylguanine molecule contains a total of 23 bonds. There are 16 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 3 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aliphatic), 1 guanidine derivative, and 1 primary amine (aliphatic) .

科学研究应用

在人肝 DNA 中检测

研究发现,虽然 7-羧甲基鸟嘌呤 (7-CMG) 本身可能在人肝 DNA 中无法检测到,但诸如 7-(2'-羧乙基)鸟嘌呤 (7-CEG) 等相关化合物已被普遍鉴定。这些发现来自使用液相色谱-电喷雾电离-串联质谱等技术进行的分析,突出了潜在由致癌亚硝胺或其他来源(如丙烯酸,这是这些加合物的合理内源性前体)形成的 DNA 加合物的存在 (Cheng, Wang, Villalta, & Hecht, 2010)

在胰腺腺泡细胞中鉴定

研究已在暴露于氮丙啶的胰腺腺泡细胞的 DNA 中鉴定出 7-CMG。这一发现支持了导致 DNA 羧甲基化的氮丙啶代谢模型,并暗示了 7-CMG 在氮丙啶的生物学效应中潜在的作用 (Zurlo, Curphey, Hiley, & Longnecker, 1982)

致癌亚硝胺代谢

进一步的研究调查了致癌亚硝胺(如 N-亚硝基肌氨酸和 3-(甲基亚硝基氨基)丙酸)在可能导致 DNA 加合物(如 7-CMG)中的作用。为量化人肝 DNA 中这些加合物而开发的分析方法阐明了这些致癌物的代谢途径及其对 DNA 修饰的影响 (Wang, Cheng, Chen, Villalta, & Hecht, 2010)

由 N-亚硝基-胆汁酸结合物形成

14C-N-亚硝基胆酸与小牛胸腺 DNA 的反应已被证明会产生几种羧甲基化加合物,包括 7-CMG。这项研究突出了监测此类化合物的内源性形成及其在生物系统中的重要性的潜力 (Shuker, Howell, & Street, 1987)

PARP-1 抑制剂机制

对 7-甲基鸟嘌呤(7-CMG 的近亲)等化合物的研究探索了它们作为 DNA 修复酶(如 PARP-1)抑制剂的潜力。这项研究对开发抗癌药物和了解 DNA 修饰和修复中涉及的分子动力学和相互作用具有重要意义 (Nilov et al., 2020)

作用机制

The most probable adduct, 7-carboxymethylguanine, was synthesized. DNA isolated from pancreatic acinar cells treated in culture with [14C]azaserine was hydrolyzed under neutral conditions to liberate N-alkylated purines . These results suggest that azaserine metabolism in acinar cells results in carboxymethylation of DNA, supporting previously proposed models of azaserine degradation .

未来方向

The detection of 7-Carboxymethylguanine in human liver DNA suggests the ubiquitous presence of 7-CEGua in human liver DNA . This work not only provides new avenues for future nanopore detection development, but also offers a foundation for the construction of more advanced DNA information processing technologies .

属性

IUPAC Name

2-(2-amino-6-oxo-1H-purin-7-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O3/c8-7-10-5-4(6(15)11-7)12(2-9-5)1-3(13)14/h2H,1H2,(H,13,14)(H3,8,10,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXOREVYDYHYSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1CC(=O)O)C(=O)NC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70224473
Record name 7-Carboxymethylguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70224473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

73891-84-6
Record name 7-Carboxymethylguanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073891846
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Carboxymethylguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70224473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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